molecular formula C10H15NO B1446776 2-(2-Amino-3-ethylphenyl)ethanol CAS No. 141949-10-2

2-(2-Amino-3-ethylphenyl)ethanol

Cat. No.: B1446776
CAS No.: 141949-10-2
M. Wt: 165.23 g/mol
InChI Key: GDVHIWCJULBLBL-UHFFFAOYSA-N
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Description

2-(2-Amino-3-ethylphenyl)ethanol is an organic compound with the molecular formula C10H15NO It is a derivative of phenylethanol, where the phenyl ring is substituted with an amino group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-3-ethylphenyl)ethanol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, 2-(2-Nitro-3-ethylphenyl)ethanol, using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction is typically carried out under mild conditions, with the temperature maintained around room temperature to 50°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the nitro compound is reduced in a reactor equipped with a catalyst bed. This method allows for efficient production with high yields and purity. The reaction conditions are optimized to ensure the complete conversion of the nitro compound to the amino compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-3-ethylphenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Amino-3-ethylphenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-Amino-3-ethylphenyl)ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in various biochemical reactions, including oxidation and reduction processes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Amino-3-ethylphenyl)ethanol is unique due to the presence of both an amino group and an ethyl group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-(2-amino-3-ethylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-8-4-3-5-9(6-7-12)10(8)11/h3-5,12H,2,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVHIWCJULBLBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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